molecular formula C11H18N2OS B12832673 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B12832673
M. Wt: 226.34 g/mol
InChI Key: YBEFLGLKCMJGIU-UHFFFAOYSA-N
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Description

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins. Thiohydantoins are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, which includes a cyclohexyl group, an ethyl group, and a thioxoimidazolidinone core, makes it a subject of interest for researchers.

Preparation Methods

The synthesis of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of cyclohexyl isothiocyanate with ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, with the addition of a catalytic amount of glacial acetic acid. The mixture is refluxed and stirred for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, the compound has been shown to inhibit the activity of enzymes such as tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase. These enzymes play crucial roles in bacterial protein synthesis and DNA replication, respectively. By inhibiting these enzymes, the compound exerts its antibacterial effects .

Comparison with Similar Compounds

3-Cyclohexyl-1-ethyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiohydantoin derivatives.

Properties

Molecular Formula

C11H18N2OS

Molecular Weight

226.34 g/mol

IUPAC Name

3-cyclohexyl-1-ethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H18N2OS/c1-2-12-8-10(14)13(11(12)15)9-6-4-3-5-7-9/h9H,2-8H2,1H3

InChI Key

YBEFLGLKCMJGIU-UHFFFAOYSA-N

Canonical SMILES

CCN1CC(=O)N(C1=S)C2CCCCC2

Origin of Product

United States

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